2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione
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Overview
Description
2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione is a heterocyclic compound that features a triazole ring fused with a pyridazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromophenylhydrazine with a suitable dicarbonyl compound, followed by cyclization to form the triazolopyridazine core. The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization Reactions: Further cyclization can occur under specific conditions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted derivatives, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The pathways involved may include inhibition of kinase activity, modulation of receptor functions, and interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazines: Known for their biological potential as enzyme inhibitors and antiviral agents.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: Used in the development of energetic materials with high thermal stability.
Uniqueness
2-(3-Bromophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a bromophenyl group with a triazolopyridazine core makes it a versatile compound for various applications .
Properties
CAS No. |
58745-04-3 |
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Molecular Formula |
C12H12BrN3S2 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dithione |
InChI |
InChI=1S/C12H12BrN3S2/c13-9-4-3-5-10(8-9)16-11(17)14-6-1-2-7-15(14)12(16)18/h3-5,8H,1-2,6-7H2 |
InChI Key |
FKCFUYZFLCIYLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=S)N(C(=S)N2C1)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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